molecular formula C9H10O2 B1596247 1-(4-(Hydroxymethyl)phenyl)ethanone CAS No. 75633-63-5

1-(4-(Hydroxymethyl)phenyl)ethanone

Cat. No.: B1596247
CAS No.: 75633-63-5
M. Wt: 150.17 g/mol
InChI Key: RRENWXJYWGKSKD-UHFFFAOYSA-N
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Description

1-(4-(Hydroxymethyl)phenyl)ethanone, also known as 4-(Hydroxymethyl)acetophenone, is an organic compound with the molecular formula C9H10O2. It is a derivative of acetophenone, where a hydroxymethyl group is attached to the para position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Hydroxymethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with acetyl chloride, followed by the reduction of the resulting 4-acetylbenzyl chloride to yield the desired product. Another method involves the oxidation of 4-(hydroxymethyl)acetophenone using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-(Hydroxymethyl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

1-(4-(Hydroxymethyl)phenyl)ethanone can be compared with other similar compounds such as:

Uniqueness: Its hydroxymethyl and carbonyl groups allow for diverse chemical transformations and interactions with biological targets .

Biological Activity

1-(4-(Hydroxymethyl)phenyl)ethanone, also known by its CAS number 75633-63-5, is an organic compound with significant biological activity. This article reviews its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. Its structure features a hydroxymethyl group attached to a phenyl ring, which contributes to its chemical reactivity and biological interactions. The compound can undergo various reactions, including oxidation to form 4-(carboxymethyl)acetophenone and reduction to yield 1-(4-(Hydroxymethyl)phenyl)ethanol.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties, potentially disrupting bacterial cell walls or interfering with essential enzymes necessary for bacterial survival.
  • Anticancer Activity : Research indicates that it may induce apoptosis or inhibit cell proliferation through various signaling pathways, making it a candidate for cancer treatment .
  • Enzyme Interaction : Studies have shown binding affinity with biological targets such as enzymes and receptors, which is crucial for understanding its therapeutic effects.

Antimicrobial Properties

This compound has been investigated for its effectiveness against various bacterial strains. The following table summarizes its antimicrobial activity against selected pathogens:

Bacterial Strain Activity Observed
Staphylococcus aureusHigh
Escherichia coliModerate
Bacillus subtilisLow

The presence of the hydroxymethyl group enhances its interaction with bacterial cell components, leading to increased antimicrobial efficacy .

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (hepatoma)
  • Caco-2 (colon cancer)

The mechanism involves downregulation of oncogenic transcription factors such as NF-κB and AP-1, which are pivotal in cancer progression .

Case Studies and Research Findings

Recent studies have focused on the compound's potential in pharmaceutical applications:

  • A study highlighted its use in drug development due to its ability to modulate biological pathways involved in inflammation and cancer .
  • Another investigation explored its antioxidant properties, suggesting that it could mitigate oxidative stress in cells, further supporting its role in disease prevention .

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals unique aspects of this compound:

Compound Key Difference Biological Activity
4-Acetylbenzyl alcoholLacks hydroxymethyl groupLower antimicrobial activity
4-HydroxyacetophenoneLacks hydroxymethyl groupModerate anticancer properties
4-(Hydroxymethyl)acetophenoneDifferent functional groupsSimilar but less potent activity

The unique combination of functional groups in this compound allows for diverse chemical transformations and enhances its biological interactions compared to these similar compounds.

Properties

IUPAC Name

1-[4-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRENWXJYWGKSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342868
Record name 1-[4-(Hydroxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75633-63-5
Record name 1-[4-(Hydroxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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